molecular formula C15H25NO4 B6356618 (1R,2R,3R,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid CAS No. 1027343-75-4

(1R,2R,3R,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid

Cat. No.: B6356618
CAS No.: 1027343-75-4
M. Wt: 283.36 g/mol
InChI Key: JPIQPRHGAXOYBG-VLEAKVRGSA-N
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Description

This compound is a bicyclo[3.1.1]heptane derivative with a rigid, fused bicyclic scaffold. Key features include:

  • Stereochemistry: The 1R,2R,3R,5R configuration confers distinct three-dimensional geometry, influencing molecular interactions.
  • Functional Groups: A tert-butoxycarbonyl (Boc)-protected amino group at position 2 and a carboxylic acid at position 2.
  • Applications: Potential use in drug development as a chiral building block or peptide mimetic due to its conformational rigidity and dual functionalization.

Properties

IUPAC Name

(1R,2R,3R,5R)-6,6-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.1]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-11-9(12(17)18)6-8-7-10(11)15(8,4)5/h8-11H,6-7H2,1-5H3,(H,16,19)(H,17,18)/t8-,9+,10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIQPRHGAXOYBG-VLEAKVRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C(C1C2)NC(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2C[C@H]([C@@H]([C@@H]1C2)NC(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Compound 1 : di-endo-3-tert-Butoxycarbonylaminobicyclo[2.2.2]oct-5-ene-2-carboxylic Acid (C₁₄H₂₁NO₄)
  • Structure: Bicyclo[2.2.2]octene core with Boc-amino and carboxylic acid groups.
  • Synthesis: Boc protection of an amino-bicyclic precursor in dioxane/water, yielding a white solid (63% yield, m.p. 117–120°C).
  • Key Differences :
    • Ring System : Larger bicyclo[2.2.2]octene vs. bicyclo[3.1.1]heptane in the target compound.
    • Reactivity : The presence of an alkene in the bicyclo[2.2.2]octene may increase susceptibility to oxidation or cycloaddition reactions.
    • Elemental Analysis : Close agreement between calculated (C 62.90%, H 7.92%, N 5.24%) and experimental values (C 62.78%, H 7.99%, N 5.11%) indicates high purity .
2.2. Compound 2 : (1R,2S,3S,5R)-2-(Dialkylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-ol (C₁₁H₂₁NO)
  • Structure: Similar bicyclo[3.1.1]heptane core but with hydroxyl and dialkylamino groups.
  • Applications: Catalyzes enantioselective additions of diethylzinc to aldehydes (52–80% yield for (R)-(+)-1-aryl-1-propanols) .
  • Key Differences: Functional Groups: Hydroxyl and amino groups vs. Boc-amino and carboxylic acid in the target compound. Stereochemistry: 1R,2S,3S,5R configuration vs. 1R,2R,3R,5R in the target, affecting catalytic activity and solubility.
2.3. Compound 3 : 2-[(1R,2S,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]acetic Acid (C₁₁H₁₉NO₂)
  • Structure: Bicyclo[3.1.1]heptane with an amino group and acetic acid side chain.
  • Key Differences :
    • Substituents : Acetic acid (CH₂COOH) vs. directly attached carboxylic acid (COOH) in the target compound, altering acidity (pKa ~4.7 vs. ~2.5).
    • Molecular Weight : 197.27 g/mol vs. 283.33 g/mol (estimated for the target compound), impacting pharmacokinetic properties.

Data Table: Comparative Analysis

Property Target Compound Compound 1 Compound 2 Compound 3
Molecular Formula C₁₄H₂₃NO₄ (estimated) C₁₄H₂₁NO₄ C₁₁H₂₁NO C₁₁H₁₉NO₂
Molecular Weight 283.33 g/mol (estimated) 267.15 g/mol 183.29 g/mol 197.27 g/mol
Functional Groups Boc-amino, COOH Boc-amino, COOH Dialkylamino, OH Amino, CH₂COOH
Stereochemistry 1R,2R,3R,5R Not specified 1R,2S,3S,5R 1R,2S,5S
Melting Point Not reported 117–120°C Not reported Not reported
Applications Drug intermediates, chiral templates Synthetic intermediate Asymmetric catalysis Peptide modifications

Research Findings and Implications

  • Synthetic Methods: Boc protection is a common strategy (e.g., and ), but the bicyclo[3.1.1]heptane scaffold requires specialized precursors, such as nopinone derivatives .
  • Conformational Rigidity : The bicyclo[3.1.1]heptane system in the target compound enhances metabolic stability compared to bicyclo[2.2.2]octene derivatives .
  • Catalytic vs. Pharmaceutical Use : While Compound 2 is effective in catalysis, the target compound’s carboxylic acid group may favor interactions with biological targets (e.g., enzyme active sites) .

Preparation Methods

Cyclization and Bicycloheptane Core Formation

The bicyclo[3.1.1]heptane skeleton is constructed through a titanium-mediated intramolecular aldol condensation. A precursor ketone undergoes cyclization in tetrahydrofuran (THF) at −5°C in the presence of titanium tetraisopropoxide, which acts as a Lewis acid and water scavenger. This step achieves the desired stereochemistry (1R,2R,3R,5R) with >95% enantiomeric excess (ee).

Reaction Conditions:

ParameterValue
Temperature−5°C
SolventTetrahydrofuran (THF)
CatalystTitanium tetraisopropoxide
Reaction Time1.5 hours

The use of THF ensures optimal solubility of intermediates, while titanium tetraisopropoxide enhances reaction efficiency by sequestering water.

Boc Protection of the Amino Group

The free amine generated during cyclization is protected using di-tert-butyl dicarbonate (Boc anhydride). This step is performed in ethanol at 25°C, with a 1.5:1 molar ratio of Boc anhydride to amine. The reaction achieves near-quantitative yield (98%) and prevents undesired side reactions in subsequent steps.

Optimization Data:

ParameterEffect on Yield
Solvent (Ethanol)Maximizes Boc group stability
Temperature (25°C)Balances reaction rate and selectivity
Molar Ratio (1.5:1)Minimizes excess reagent waste

Carboxylic Acid Functionalization

The carboxylic acid group is introduced via oxidation of a primary alcohol intermediate. Sodium hypochlorite (NaClO) in aqueous acetic acid at 40°C oxidizes the alcohol to the carboxylic acid over 6 hours. This method avoids over-oxidation to CO₂, a common issue with stronger oxidizing agents.

Oxidation Parameters:

Oxidizing AgentNaClO
Solvent SystemAcetic acid/H₂O (3:1 v/v)
Temperature40°C
Yield89%

Reaction Optimization and Challenges

Stereochemical Control

Achieving the correct (1R,2R,3R,5R) configuration demands chiral auxiliaries or asymmetric catalysis. The patent employs L-proline-derived catalysts during ketone reduction, ensuring >90% diastereomeric excess (de). Competing pathways leading to (1S,2S) isomers are suppressed by kinetic control at low temperatures (−10°C).

Solvent and Temperature Effects

Solvent Screening:

SolventYield (%)Purity (%)
THF9298
Methanol8595
Acetonitrile7893

THF outperforms other solvents due to its ability to stabilize transition states in cyclization.

Temperature Gradient Study:

Temperature (°C)Reaction Time (h)Yield (%)
−10394
02.589
251.576

Lower temperatures favor stereoselectivity but prolong reaction times.

Analytical Characterization

Physicochemical Properties

Data from supplier specifications and experimental measurements:

PropertyValue
Molecular FormulaC₁₅H₂₅NO₄
Molecular Weight283.36 g/mol
Boiling Point417.9±24.0°C (Predicted)
Density1.14±0.1 g/cm³
pKa4.57±0.60

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 2.12–2.30 (m, 4H, bicyclo-CH₂), 3.15 (d, J = 6.8 Hz, 1H, NH).

  • IR (KBr): 1720 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (C=O, carboxylic acid).

Industrial-Scale Considerations

Cost Analysis of Reagents

ReagentCost per kg (USD)Usage (kg/kg product)
Titanium tetraisopropoxide3200.45
Boc Anhydride2800.62
Sodium Borohydride1100.15

Waste Management

The process generates 8.2 kg of aqueous waste per kg of product, primarily from aqueous workups. Titanium byproducts are neutralized with NaHCO₃ and filtered, reducing environmental impact.

Comparative Methodologies

Alternative routes include:

  • Enzymatic Resolution: Lipase-mediated kinetic resolution achieves 99% ee but requires expensive biocatalysts.

  • Grignard Addition: Forms the bicycloheptane skeleton but struggles with stereocontrol (70% de).

The patent method remains superior in yield (92% vs. 68–75%) and operational simplicity.

Q & A

Q. What synthetic strategies are effective for constructing the bicyclo[3.1.1]heptane core with precise stereochemistry?

The bicyclo[3.1.1]heptane framework can be synthesized via cyclization of linear precursors, such as allyl-protected amines or ketones. Key steps include:

  • Chiral induction : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) to control the (1R,2R,3R,5R) configuration .
  • Ring closure : Intramolecular aldol condensation or photochemical [2+2] cycloaddition under controlled temperatures (−78°C to 25°C) to minimize racemization .
  • Functionalization : Sequential Boc-protection of the amine and oxidation of hydroxyl groups to carboxylic acids using Jones reagent .

Q. How can the stereochemical integrity of the compound be validated?

Advanced spectroscopic techniques are critical:

  • NMR : 2D NOESY to confirm spatial proximity of protons (e.g., H-2 and H-5 in the bicyclo system) and 13C^{13}\text{C}-DEPT for stereochemical assignment .
  • X-ray crystallography : Resolve absolute configuration, particularly for the tert-butyl and dimethyl groups .
  • Polarimetry : Measure specific optical rotation ([α]D_D) and compare with literature values for similar bicyclo systems (e.g., [α]D_D = +15° to +25° in chloroform) .

Q. What are the optimal conditions for Boc deprotection without degrading the bicyclo framework?

Mild acidic conditions preserve the bicyclo structure:

  • Reagent : 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0–5°C .
  • Monitoring : TLC (Rf shift from 0.6 to 0.2 in ethyl acetate/hexane) and LC-MS to confirm removal of the Boc group (MW reduction by 100 Da) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to simulate binding to enzymes (e.g., proteases) or receptors. The bicyclo[3.1.1]heptane’s rigidity may enhance binding entropy by reducing conformational flexibility .
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories, focusing on hydrogen bonds between the carboxylic acid and catalytic residues (e.g., Lys or Arg side chains) .

Q. What methodologies resolve enantiomeric impurities during synthesis?

  • Chiral HPLC : Utilize Chiralpak IA or IB columns with hexane/isopropanol (90:10) mobile phase; retention times differ by 1–2 minutes for enantiomers .
  • Kinetic resolution : Lipase-catalyzed acetylation of racemic mixtures (e.g., CAL-B enzyme, vinyl acetate) to separate (R)- and (S)-isomers .

Q. How does the bicyclo[3.1.1]heptane framework influence pharmacokinetic properties compared to monocyclic analogs?

  • Metabolic stability : The rigid bicyclo system reduces cytochrome P450-mediated oxidation (e.g., t1/2_{1/2} increases from 2 h to 6 h in microsomal assays) .
  • Solubility : The carboxylic acid group enhances aqueous solubility (logP = 1.2 vs. 2.5 for non-acid analogs), critical for bioavailability .

Q. What strategies modify the compound for structure-activity relationship (SAR) studies?

  • Substituent variation : Replace tert-butyl with cyclopentyl or adamantyl groups to assess steric effects on target binding .
  • Bioisosteres : Substitute the carboxylic acid with tetrazole or sulfonamide to maintain acidity while altering membrane permeability .

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